{4-[(Benzyloxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Description
{4-[(Benzyloxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid (hereafter referred to as the "target compound") is a piperidine-based carboxylic acid derivative featuring a benzyloxycarbonyl-methyl-amino substituent at the 4-position of the piperidine ring. Its structural complexity arises from the combination of a lipophilic benzyloxycarbonyl group, a methyl-amino linker, and a polar acetic acid moiety.
Properties
IUPAC Name |
2-[4-[[methyl(phenylmethoxycarbonyl)amino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-18(17(22)23-13-15-5-3-2-4-6-15)11-14-7-9-19(10-8-14)12-16(20)21/h2-6,14H,7-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEQOHIIVISCGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Benzyloxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
{4-[(Benzyloxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
{4-[(Benzyloxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(Benzyloxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may play a role in modulating the compound’s binding affinity and specificity. The piperidine ring can interact with hydrophobic pockets in proteins, while the acetic acid moiety may participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The target compound is compared to six analogs (Table 1), highlighting key structural differences:
Table 1: Structural Comparison of Piperidine-Based Acetic Acid Derivatives
*Estimated based on isomer data from .
Key Observations:
- Positional Isomerism : The 3-substituted isomer (CAS 1353966-95-6) shares the same molecular formula as the target compound but differs in substituent placement. Positional isomers often exhibit divergent biological activities due to altered steric and electronic interactions with targets .
- Lipophilicity : The benzyloxycarbonyl group in the target compound increases lipophilicity (predicted logP > 3.9) compared to the hydroxymethyl (logP ~0.5–1.5) and ethoxycarbonyl (logP ~1.5–2.5) analogs. This impacts membrane permeability and metabolic stability .
- Aromatic vs.
Physicochemical and Pharmacological Properties
Table 2: Physicochemical and Functional Comparisons
Key Insights:
- Enzyme Inhibition : The benzyloxycarbonyl group in the target compound may facilitate interactions with hydrophobic enzyme pockets, similar to carboxyterfenadine’s diphenyl group in PPAR binding .
- Metabolic Stability: The methyl-amino group in the target compound is susceptible to oxidative metabolism (e.g., N-demethylation), whereas tert-BOC and ethoxycarbonyl groups offer temporary protection during synthesis .
Biological Activity
The compound {4-[(Benzyloxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid (CAS: 1353957-59-1) is a synthetic organic molecule featuring a piperidine core, functionalized with a benzyloxycarbonyl group and an amino group. This unique structure suggests significant potential for various biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, its synthesis, and its potential applications based on available research findings.
Structural Characteristics
The structural features of this compound include:
- Piperidine core : A six-membered ring containing nitrogen, which is common in many pharmacologically active compounds.
- Benzyloxycarbonyl group : This functional group may enhance the compound's ability to interact with biological targets.
- Amino group : Known for its role in forming hydrogen bonds, which can influence the compound's binding affinity to various receptors.
Biological Activity
Research indicates that compounds with similar structural features exhibit a range of pharmacological activities. The biological activity of this compound is likely influenced by its interactions with various biological targets:
Potential Pharmacological Activities
- Antimicrobial Activity : Compounds with piperidine structures have shown effectiveness against various pathogens.
- Neuroprotective Effects : Similar derivatives have been investigated for their neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Antioxidant Properties : The presence of functional groups can confer antioxidant activities, which are beneficial in preventing oxidative stress-related damage.
Synthesis
The synthesis of this compound can be approached through several methods:
- Formation of the Piperidine Ring : Typically synthesized via cyclization reactions involving suitable diamines and carbonyl compounds.
- Introduction of Functional Groups : Alkylation reactions can introduce the benzyloxycarbonyl and amino groups under basic conditions.
Comparative Analysis with Similar Compounds
A comparison table illustrates the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piperidine Derivative A | Substituted piperidine ring | Antimicrobial |
| Piperazine Derivative B | Piperazine core with amino substituents | Neuroprotective |
| Morpholine Derivative C | Morpholine ring with similar functional groups | Antioxidant |
Case Studies and Research Findings
Several studies have explored the biological activity of structurally similar compounds, providing insights into their potential applications:
- Antimicrobial Studies : Research has demonstrated that piperidine derivatives exhibit antimicrobial properties against a range of bacteria and fungi, suggesting potential therapeutic applications in infectious diseases .
- Neuroprotective Research : Investigations into piperazine derivatives have revealed neuroprotective effects in cellular models, indicating that similar piperidine-based compounds may also provide neuroprotection.
- Antioxidant Activity : Studies have shown that certain piperidine derivatives possess significant antioxidant properties, which could be leveraged in formulations aimed at reducing oxidative stress .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for {4-[(Benzyloxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves coupling piperidine derivatives with protected amino acids. For example, intermediates like Boc-protected piperidine (e.g., N-Fmoc-1-Boc-piperidin-4-yl glycine) are used to introduce the benzyloxycarbonyl group via carbamate formation . Hydrolysis steps (e.g., using LiOH in THF/water) are critical for deprotection, as seen in analogous piperidine-acetic acid syntheses . Characterization relies on HPLC, NMR (for structural confirmation), and mass spectrometry to verify purity and molecular weight. Functional group analysis (e.g., FTIR for carbonyl stretches) can resolve ambiguities in protecting group removal .
Q. How can the purity and stability of this compound be assessed under laboratory conditions?
- Methodological Answer : Purity is validated via reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients). Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, or acidic/basic conditions) to identify degradation products. Impurities like hydrolyzed byproducts (e.g., free piperidine or acetic acid derivatives) can be monitored using LC-MS . Storage at -20°C in anhydrous solvents (e.g., DMSO) is recommended to prevent hydrolysis, as noted in safety data sheets for structurally similar piperidine-carboxylic acids .
Q. What pharmacological targets or mechanisms are associated with this compound?
- Methodological Answer : Piperidine-acetic acid derivatives are explored as LSD1 inhibitors (for cancer therapy) and 5-HT4 receptor agonists (for gastrointestinal disorders) . Target engagement is validated using in vitro assays like enzyme-linked immunosorbent assays (ELISA) for LSD1 activity or calcium flux assays for receptor activation. Structural analogs with benzyloxycarbonyl groups show enhanced blood-brain barrier penetration, suggesting potential neuropharmacological applications .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production of this compound?
- Methodological Answer : Optimize coupling reactions (e.g., HATU/DIPEA for amide bonds) and minimize side reactions by controlling stoichiometry. A study on similar piperidine derivatives achieved >90% yield by using glycolic anhydride for esterification under anhydrous THF . Continuous flow chemistry may improve scalability, while in-line FTIR monitoring ensures reaction completion.
Q. What strategies resolve contradictions in reported biological activity across studies?
- Methodological Answer : Discrepancies may arise from off-target effects or assay variability. Perform orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays) to confirm target specificity. For example, analogs with methyl-amino modifications showed divergent activity in LSD1 vs. 5-HT4 models, highlighting the need for structure-activity relationship (SAR) studies . Molecular docking simulations can predict binding modes to reconcile conflicting data .
Q. How does the compound’s solubility and bioavailability impact in vivo efficacy?
- Methodological Answer : Poor solubility (common with piperidine-acetic acids) can be addressed via salt formation (e.g., tosylate salts improve aqueous solubility ) or prodrug strategies (e.g., ester prodrugs hydrolyzed in vivo). Pharmacokinetic studies in rodent models should measure plasma half-life and tissue distribution. For instance, tert-butoxycarbonyl (Boc) analogs demonstrated enhanced oral bioavailability in preclinical models .
Q. What analytical methods differentiate stereoisomers or tautomeric forms of this compound?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Tautomeric equilibria (e.g., keto-enol) are analyzed via NMR titration or UV-Vis spectroscopy. For example, 1,3-tautomerization in related piperidine derivatives was quantified using dynamic NMR at varying temperatures .
Q. How can degradation pathways be mapped to improve formulation stability?
- Methodological Answer : Forced degradation studies (e.g., oxidative stress with H2O2, thermal stress) identify labile sites. LC-HRMS isolates degradation products, while computational tools (e.g., Mass Frontier) propose fragmentation pathways. A study on benzyloxycarbonyl analogs revealed hydrolytic cleavage at the carbamate group as the primary degradation route .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
